molecular formula C16H18BrN3O2S B2524836 (4-Bromothiophen-2-yl)(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone CAS No. 1705742-69-3

(4-Bromothiophen-2-yl)(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone

Cat. No. B2524836
CAS RN: 1705742-69-3
M. Wt: 396.3
InChI Key: JKHNMEIAFOUNOL-UHFFFAOYSA-N
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Description

(4-Bromothiophen-2-yl)(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C16H18BrN3O2S and its molecular weight is 396.3. The purity is usually 95%.
BenchChem offers high-quality (4-Bromothiophen-2-yl)(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Bromothiophen-2-yl)(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • Antimicrobial Applications : Some derivatives of the compound have been synthesized and showed promising antimicrobial activity against various bacterial and fungal strains. For instance, Mallesha and Mohana (2014) synthesized 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives and found compounds with significant antimicrobial properties (Mallesha & Mohana, 2014).

Antitubercular and Anticancer Activity

  • Antitubercular and Anticancer Potential : Research has also focused on evaluating the antitubercular and anticancer activities of related compounds. Bisht et al. (2010) synthesized [4-(aryloxy)phenyl]cyclopropyl methanones and found some derivatives with minimum inhibitory concentration (MIC) values comparable to standard drugs against Mycobacterium tuberculosis (Bisht et al., 2010).

Synthesis and Characterization

  • Novel Synthesis Methods : Zheng Rui (2010) and others have developed novel synthesis methods for related compounds, emphasizing the accessibility of starting materials and reasonable yield, thus potentially facilitating the synthesis of the target compound for various applications (Zheng Rui, 2010).

Molecular Interaction and Structure Analysis

  • Molecular Docking Studies : Katariya et al. (2021) explored the anticancer and antimicrobial potential of novel heterocyclic compounds through molecular docking studies, suggesting the use of related compounds in designing drugs to overcome microbial resistance (Katariya et al., 2021).

properties

IUPAC Name

(4-bromothiophen-2-yl)-[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrN3O2S/c17-12-7-13(23-9-12)16(21)20-5-1-2-10(8-20)6-14-18-15(19-22-14)11-3-4-11/h7,9-11H,1-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKHNMEIAFOUNOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC(=CS2)Br)CC3=NC(=NO3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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